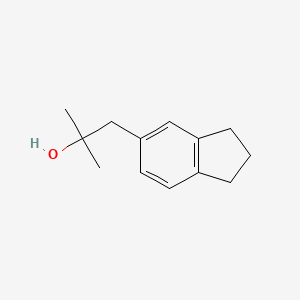
1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is a chemical compound with a unique structure that includes an indane moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H18O, and it is known for its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents, where 2,3-dihydro-1H-indene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indane moiety can interact with hydrophobic regions of proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane structure.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another cathinone analog with a nonoxygenated bicyclic ring system.
Uniqueness: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is unique due to its specific combination of the indane moiety and the 2-methylpropan-2-ol group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,14)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,14H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
WNHYLKXPJHNBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC2=C(CCC2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


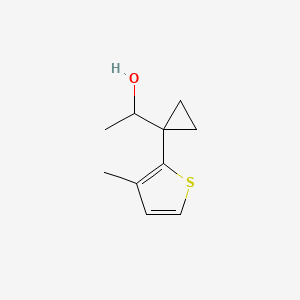
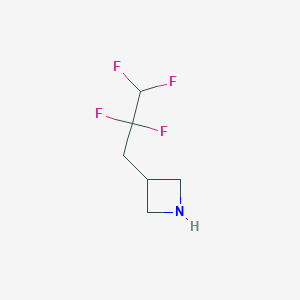
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
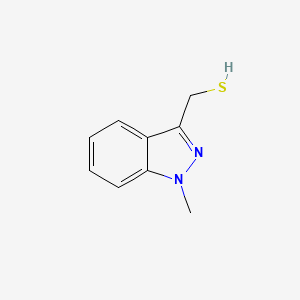
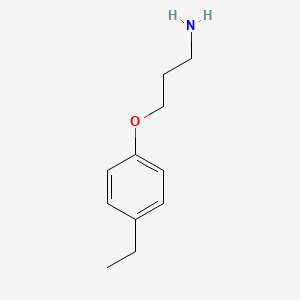
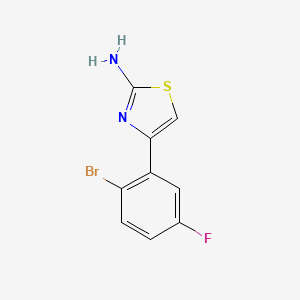
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
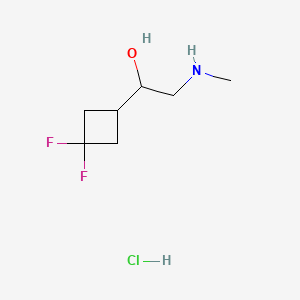
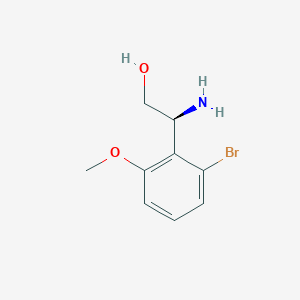
![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)

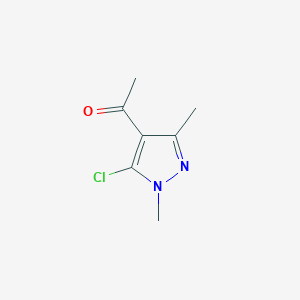
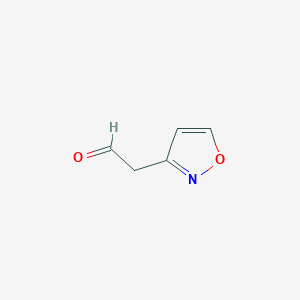
![N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)
